molecular formula C19H14Cl2FN7O4 B10899889 N-[4-chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

N-[4-chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B10899889
M. Wt: 494.3 g/mol
InChI Key: XEOGAOGJIDYUCY-UHFFFAOYSA-N
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Description

N~3~-[4-CHLORO-1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, nitro, and pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[4-CHLORO-1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves multiple steps, starting with the preparation of the core isoxazole structure. The process typically includes:

    Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Pyrazole Group: The pyrazole moiety is introduced through a condensation reaction with suitable reagents.

    Functionalization with Chloro and Fluoro Groups: The chloro and fluoro substituents are added via halogenation reactions.

    Attachment of the Nitro Group: The nitro group is incorporated through nitration reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N~3~-[4-CHLORO-1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

N~3~-[4-CHLORO-1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N3-[4-CHLORO-1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrotoluene: Shares the nitro and chloro functional groups.

    4-Bromo-1-chloro-2-(4-fluorobenzyl)benzene: Contains similar halogenated benzyl groups.

Uniqueness

N~3~-[4-CHLORO-1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of multiple functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C19H14Cl2FN7O4

Molecular Weight

494.3 g/mol

IUPAC Name

N-[4-chloro-1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-3-yl]-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H14Cl2FN7O4/c1-10-14(8-27-7-13(5-23-27)29(31)32)17(26-33-10)19(30)24-18-16(21)9-28(25-18)6-11-2-3-12(22)4-15(11)20/h2-5,7,9H,6,8H2,1H3,(H,24,25,30)

InChI Key

XEOGAOGJIDYUCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)NC2=NN(C=C2Cl)CC3=C(C=C(C=C3)F)Cl)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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